molecular formula C9H2Cl3F3N2 B1592389 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline CAS No. 281209-13-0

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline

Cat. No.: B1592389
CAS No.: 281209-13-0
M. Wt: 301.5 g/mol
InChI Key: WQRJHSXHDSMZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a heterocyclic organic compound known for its unique chemical structure and properties. It presents itself as a yellow crystalline solid, highly soluble in organic solvents but insoluble in water. This compound has found utility in various scientific fields, including organic solar cells, organic semiconductors, and electrochemistry.

Properties

IUPAC Name

2,6,7-trichloro-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl3F3N2/c10-3-1-5-6(2-4(3)11)17-8(12)7(16-5)9(13,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJHSXHDSMZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624991
Record name 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281209-13-0
Record name 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline typically involves:

  • Formation of the quinoxaline core by condensation of substituted o-phenylenediamines with oxalic acid or its derivatives.
  • Introduction of chlorine atoms at the 2, 6, and 7 positions via chlorination reactions.
  • Incorporation of the trifluoromethyl group at the 3-position through specific trifluoromethylation protocols or by using trifluoromethyl-substituted precursors.

Preparation of the Quinoxaline Core

2.1 Condensation of o-Phenylenediamine with Oxalic Acid

  • Substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine) reacts with oxalic acid or diethyl oxalate in solvents such as toluene or ethanol.
  • The reaction is typically carried out under reflux or elevated temperatures (~110 °C) for several hours (e.g., 5 hours).
  • This step yields 2,3-dihydroxyquinoxaline derivatives or quinoxalin-2(1H)-ones, which are key intermediates.

Example Reaction Conditions:

Component Amount Conditions Outcome
o-Phenylenediamine 1 g React with oxalic acid (1.28 g) in toluene (15 mL) at 110 °C for 5 h Formation of quinoxaline intermediate
Oxalic acid 1.28 g
Toluene 15 mL

Chlorination Step

3.1 Use of Phosphorus Oxychloride (POCl3) or Phosphorus Pentachloride (PCl5)

  • After formation of the quinoxaline intermediate, chlorination is performed by adding phosphorus oxychloride (e.g., 8.4 mL) and a catalytic amount of DMF (e.g., 5 mL) at elevated temperature (around 110 °C) for 1 hour.
  • This step replaces hydroxy or oxo groups with chlorine atoms, yielding trichloroquinoxaline derivatives.
  • The reaction mixture is then quenched with ice water and extracted with ethyl acetate.
  • Purification involves washing with saturated sodium chloride, drying over anhydrous sodium sulfate, filtration, and drying under reduced pressure.

Example Yields and Properties:

Compound Yield (%) Melting Point (°C) Physical State
3-Dichloroquinoxaline 85-92 148-150 White solid
3,6-Trichloroquinoxaline Not specified ~140 White solid

Introduction of the Trifluoromethyl Group

4.1 Use of Trifluoromethyl-Substituted Precursors

  • The trifluoromethyl group at the 3-position is introduced by starting with trifluoromethyl-substituted o-phenylenediamines or via trifluoromethylation reactions on quinoxaline intermediates.
  • Specific trifluoromethylation methods include nucleophilic aromatic substitution or radical trifluoromethylation using reagents such as trifluoromethylbenzene derivatives or trifluoromethyl sulfinic acids under mild conditions.

4.2 Photochemical and Catalytic Methods

  • Recent research demonstrates the synthesis of 2-chloro-3-(trifluoromethyl)quinoxaline derivatives by reacting ortho-diisocyanoarenes with alkyl(aryl)sulfinic acids and trichloroisocyanuric acid under white LED irradiation at room temperature.
  • This method provides moderate yields (e.g., 40% for 2-chloro-3-(trifluoromethyl)quinoxaline) and can be adapted for related chloro-substituted quinoxalines.

Representative Experimental Procedure (Patent Example)

Step Details
Reactants o-Phenylenediamine (1 g), oxalic acid (1.28 g), silica gel (3 g), toluene (15 mL)
Reaction Heat at 110 °C for 5 hours
Chlorination Add POCl3 (8.4 mL) and DMF (5 mL), heat at 110 °C for 1 hour
Workup Quench with ice water, extract with ethyl acetate, wash, dry, filter, dry under vacuum
Yield 92%
Product 3-Dichloroquinoxaline, white solid, melting point 148-150 °C

Data Table Summarizing Preparation Parameters

Parameter Method 1 (Two-Step) Method 2 (One-Pot) Photochemical Method
Starting Materials Substituted o-phenylenediamine + oxalic acid Same as Method 1 ortho-diisocyanoarenes + sulfinic acids + trichloroisocyanuric acid
Solvent Hydrochloric acid aqueous / toluene Toluene BTF (1,2-bis(trifluoromethyl)benzene)
Reaction Temperature 110 °C 110 °C 20 °C (room temperature)
Chlorinating Agent POCl3 or PCl5 POCl3 Not applicable
Reaction Time Multi-step, hours to days 5 + 1 hours 24 hours under LED irradiation
Yield Moderate to high (85-92%) High (up to 92%) Moderate (~40%)
Advantages Well-established, high yield Simplified one-pot, less waste Mild conditions, no metal catalyst
Disadvantages Two-step, corrosive reagents, environmental concerns Requires careful control of conditions Lower yield, specialized equipment

Research Findings and Notes

  • The two-step method involving isolation of dihydroxy intermediates followed by chlorination is traditional but labor-intensive and environmentally challenging due to hydrochloric acid use.
  • The one-pot boiling method combining condensation and chlorination in toluene with POCl3 and DMF offers a streamlined approach with good yields and less environmental impact.
  • Photochemical methods using trichloroisocyanuric acid and LED irradiation represent innovative, metal-free alternatives for introducing trifluoromethyl and chloro substituents.
  • The trifluoromethyl group significantly influences the electronic and steric properties of the quinoxaline ring, making the synthesis of trifluoromethylated derivatives valuable for medicinal chemistry.
  • Purification typically involves extraction, washing, drying, and chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.

Common Reagents and Conditions

    Chlorination: Phosphorus oxychloride (POCl3) is commonly used.

    Fluorination: Trifluoromethyl iodide (CF3I) is a typical reagent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The precise mechanism of action for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline remains an area of ongoing exploration. It is widely believed to function as an electron acceptor in organic solar cells and as a dopant in organic semiconductors, facilitating their performance. Additionally, evidence suggests that it interacts with DNA and RNA, indicating potential implications for its application in biological research .

Comparison with Similar Compounds

Similar Compounds

  • 2,6,7-Trichloro-3-quinolinecarboxaldehyde
  • 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde
  • N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Uniqueness

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is unique due to its trifluoromethyl group, which significantly influences its electronic properties and stability. This makes it particularly valuable in applications requiring high electron affinity and stability under various conditions .

Biological Activity

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoxaline backbone with multiple halogen substitutions, which may influence its biological properties. The presence of chlorine and trifluoromethyl groups enhances lipophilicity and may contribute to its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. A comparative analysis of its efficacy against common pathogens is summarized in the table below:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1464

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties . Notably, it has shown inhibitory effects on the viability of A431 human epidermoid carcinoma cells. The following data illustrates its cytotoxicity compared to standard chemotherapeutics:

Compound IC50 (μM) Mechanism of Action
This compound5.0Induction of apoptosis
Doxorubicin0.5Topoisomerase II inhibition

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. In silico studies have demonstrated its binding affinity to the GLP-1 receptor with significant binding energies indicating potential allosteric modulation:

  • Binding Energy:
    • Pose 1: -8.18 Kcal/mol
    • Pose 2: -6.34 Kcal/mol

These interactions suggest that the compound may modulate receptor activity, potentially influencing metabolic pathways related to glucose homeostasis.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various bacterial strains highlighted the compound's potential as a novel antimicrobial agent. The results indicated significant inhibition against Staphylococcus aureus, suggesting further investigation into its use as a therapeutic agent in treating resistant infections.
  • Anticancer Activity Evaluation
    Research focusing on A431 carcinoma cells revealed that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated samples.

Q & A

Q. What are the optimal synthetic routes for 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and trifluoromethylation of the quinoxaline nucleus. A validated approach includes reacting 3-aminoquinoxaline derivatives with trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Cl) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF. Chlorination is achieved using POCl₃ or Cl₂ gas, with yields highly dependent on stoichiometric ratios and catalyst selection (e.g., AlCl₃ for regioselectivity) . Optimization requires monitoring via TLC and HPLC to minimize by-products such as over-chlorinated isomers .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integration, while ¹H/¹³C NMR resolves chlorine substitution patterns .
  • X-ray Crystallography : Determines precise molecular geometry; for example, bond angles between Cl–C–N in the quinoxaline ring average 117–122° .
  • Mass Spectrometry (HRMS) : Validates molecular weight (335.62 g/mol) and isotopic Cl/F patterns .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

The electron-withdrawing CF₃ group reduces electron density at the quinoxaline core, enhancing electrophilicity at C3 and C7 positions. DFT calculations show a 0.15 eV decrease in LUMO energy compared to non-fluorinated analogs, facilitating nucleophilic substitution reactions .

Advanced Research Questions

Q. What strategies mitigate data contradictions in biological activity studies of quinoxaline derivatives?

Discrepancies in IC₅₀ values (e.g., antiviral vs. anticancer assays) often arise from solvent polarity or cellular uptake variations. Normalize data using logP (measured ~2.8 for this compound) and control for metabolic stability via liver microsome assays . Cross-validate results with orthogonal assays (e.g., SPR for target binding vs. cell-based viability tests) .

Q. How can substituent modifications at the 3-(trifluoromethyl) position enhance target selectivity?

SAR studies reveal that replacing CF₃ with bulkier groups (e.g., isopropyl) reduces potency against HCV NS3/4A protease by disrupting π-π stacking with His56. Conversely, electron-deficient substituents (e.g., nitro) improve inhibition (Ki < 50 nM) but increase toxicity. Molecular dynamics simulations guide optimal steric/electronic balance .

Q. What crystallographic insights explain reactivity differences between 2,6,7-trichloro and 2,3,6-trimethylquinoxaline derivatives?

X-ray structures show that Cl substituents at C6 and C7 induce planar distortion (torsion angle: 8.5° vs. 3.2° in methyl analogs), increasing susceptibility to nucleophilic attack. The CF₃ group at C3 creates a steric barrier, slowing SNAr reactions at C2 .

Q. How does fluorination of adjacent functional groups affect metabolic stability?

Introducing fluorine at the benzylic position (e.g., P4 capping groups) reduces CYP450-mediated oxidation by 40%, as shown in hepatocyte assays. However, excessive fluorination (e.g., CF₃-CF₂) lowers solubility (logS < -4.5), requiring formulation adjustments .

Methodological Considerations

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

  • Use flow chemistry for precise control of exothermic chlorination steps.
  • Implement inline IR spectroscopy to monitor CF₃ group incorporation in real time.
  • Purify via preparative HPLC (C18 column, 70% acetonitrile/water) to isolate >98% purity .

Q. How should researchers address conflicting cytotoxicity data in different cell lines?

Normalize cell viability assays using ATP-based luminescence and caspase-3 activation metrics. For example, discrepancies in HeLa vs. HEK293 toxicity (CC₅₀: 12 μM vs. 28 μM) may reflect differential expression of ABC transporters; validate via efflux inhibition studies with verapamil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.